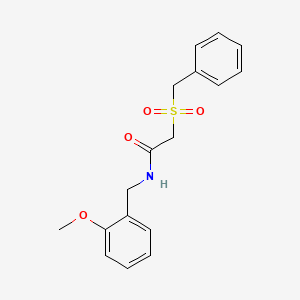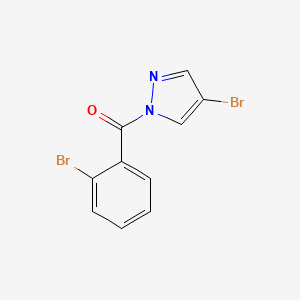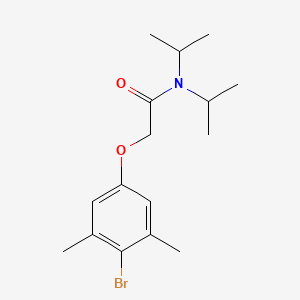![molecular formula C17H18ClNOS B5712366 N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPT belongs to the class of thioacetamide derivatives and has been found to possess various biological activities. In
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its versatility. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be easily synthesized and modified to yield various derivatives with different biological activities. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One of the potential applications of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide and its derivatives. Additionally, the pharmacokinetics and toxicity of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide need to be thoroughly investigated to assess its suitability for clinical use. Finally, the potential synergistic effects of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide with other drugs need to be explored to enhance its therapeutic efficacy.
In conclusion, N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is a promising chemical compound that has shown potential therapeutic applications in various fields. Its versatility, biological activities, and ease of synthesis make it an attractive target for further research. The future directions of research on N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide are numerous, and it is hoped that further studies will shed light on its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. The resulting compound is then reacted with 2-methylbenzyl mercaptan in the presence of a base to yield N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-5-3-4-6-14(12)10-21-11-17(20)19-16-9-15(18)8-7-13(16)2/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBXEAOFRBOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6403809 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)



![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)


![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
